2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine
Overview
Description
2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an amine group attached to a methyl-substituted propan chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine typically involves the reaction of 2,4-dimethylbenzyl chloride with methylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenyl isocyanate: Used as a pharmaceutical intermediate.
N-(2,4-Dimethylphenyl)formamide: Utilized in organic synthesis as a solvent and reagent.
2-(2,4-Dimethylphenyl)-2H-benzotriazole: Studied for its photophysical and photochemical properties.
Uniqueness
2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9-5-6-11(10(2)7-9)12(3,4)8-13/h5-7H,8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRAOFJWUTWUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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